2,2,3-Trichloropropionamide
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Overview
Description
2,2,3-Trichloropropionamide is an organic compound with the molecular formula C3H4Cl3NO.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-Trichloropropionamide typically involves the chlorination of propionamide. This process can be carried out using chlorine gas in the presence of a suitable catalyst under controlled conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2,3-Trichloropropionamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trichlorinated compound into less chlorinated or dechlorinated products.
Substitution: Nucleophilic substitution reactions can replace one or more chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce less chlorinated amides .
Scientific Research Applications
2,2,3-Trichloropropionamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Medicine: Research is conducted to explore its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2,3-Trichloropropionamide involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to various biochemical effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2,2,3-Trichloro-1,1-butanediol
- 2,2,3’-Trichloroacetanilide
- 2,2,3-Trimethyl-1,3-oxazolidine
- 2,2,3-Triphenyl-2,5-dihydrofuran
Uniqueness
2,2,3-Trichloropropionamide is unique due to its specific trichlorinated structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
13601-94-0 |
---|---|
Molecular Formula |
C3H4Cl3NO |
Molecular Weight |
176.42 g/mol |
IUPAC Name |
2,2,3-trichloropropanamide |
InChI |
InChI=1S/C3H4Cl3NO/c4-1-3(5,6)2(7)8/h1H2,(H2,7,8) |
InChI Key |
NAXPJDCDIPVXNE-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)N)(Cl)Cl)Cl |
Origin of Product |
United States |
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